2-(4-Methyl-5-thiazolyl)ethyl octanoate

Description

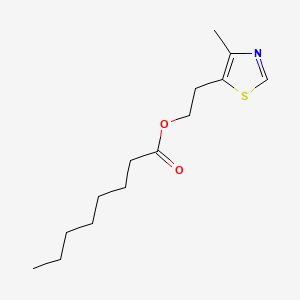

Structure

3D Structure

Properties

IUPAC Name |

2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO2S/c1-3-4-5-6-7-8-14(16)17-10-9-13-12(2)15-11-18-13/h11H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJATLSJIMPQBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCCC1=C(N=CS1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40167545 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless to yellow liquid; Roasted, nutty aroma | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

Soluble in non-polar solvents; insoluble in water, Soluble (in ethanol) | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.036-1.042 | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1734/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

163266-17-9 | |

| Record name | Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163266-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163266179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40167545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P83YTY662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-(4-Methyl-5-thiazolyl)ethyl octanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032423 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the chemical and physical properties of 2-(4-methyl-5-thiazolyl)ethyl octanoate, a heterocyclic ester with applications in the flavor and fragrance industry and potential for broader use in chemical synthesis and biochemical research. This document moves beyond a simple data sheet to offer insights into its synthesis, characterization, and safe handling, grounded in established chemical principles.

Introduction and Compound Profile

2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS No. 163266-17-9) is a long-chain fatty acid ester characterized by the presence of a 4-methylthiazole moiety.[1][2] This structural feature imparts a unique combination of properties, including a characteristic roasted, nutty aroma.[2] While its primary current application lies in its use as a flavoring agent, its constituent parts—a substituted thiazole ring and an octanoate chain—suggest a potential for this molecule to serve as a versatile building block in organic synthesis.[1] Thiazole derivatives, for instance, are known to exhibit a range of biological activities, making this compound and its analogues of interest for further investigation.[3]

Table 1: Compound Identification and Core Properties

| Parameter | Value | Source(s) |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | [2] |

| CAS Number | 163266-17-9 | [2] |

| Molecular Formula | C₁₄H₂₃NO₂S | [2] |

| Molecular Weight | 269.40 g/mol | [2] |

| Synonyms | Sulfuryl octanoate, 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate, Octanoic acid, 2-(4-methyl-5-thiazolyl)ethyl ester | [1][2] |

Physicochemical Characteristics

The physical state and solubility of a compound are critical parameters that dictate its handling, formulation, and application. 2-(4-Methyl-5-thiazolyl)ethyl octanoate is a colorless to yellow liquid at room temperature.[2] Its long alkyl chain renders it soluble in non-polar organic solvents and ethanol, while it remains insoluble in water.[2]

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Description | Colourless to yellow liquid; Roasted, nutty aroma | [2] |

| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [2] |

| Density | 1.036 - 1.042 g/cm³ | [2] |

| Refractive Index | 1.498 - 1.494 | [2] |

| Boiling Point | 368 °C at 760 mmHg | [4] |

Synthesis and Purification

A robust and reproducible synthesis is paramount for the reliable application of any chemical compound. 2-(4-Methyl-5-thiazolyl)ethyl octanoate can be synthesized via the Fischer-Speier esterification, a well-established acid-catalyzed reaction between an alcohol and a carboxylic acid.[5] In this case, the precursors are 2-(4-methylthiazol-5-yl)ethanol and octanoic acid.

The causality behind this choice of synthetic route lies in its efficiency and the relative availability of the starting materials. The reaction is an equilibrium process, and to drive it towards the formation of the ester, it is common practice to either use an excess of one of the reactants (typically the less expensive one) or to remove the water formed during the reaction.[6]

Caption: Fischer-Speier Esterification Workflow.

Detailed Experimental Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 2-(4-methylthiazol-5-yl)ethanol (1 equivalent), octanoic acid (1.1 equivalents), and a suitable solvent such as toluene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the reaction mixture.

-

Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap and can be further analyzed by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the final product.

This self-validating protocol includes a neutralization step to remove the acid catalyst and a final purification step to ensure the high purity of the resulting ester.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and proton framework of the molecule.

Predicted ¹H NMR Spectrum (CDCl₃, 400 MHz):

-

δ 8.65 (s, 1H): Thiazole ring proton (H2).

-

δ 4.30 (t, 2H): Methylene protons adjacent to the ester oxygen (-O-CH₂ -).

-

δ 3.10 (t, 2H): Methylene protons adjacent to the thiazole ring (-CH₂ -thiazole).

-

δ 2.45 (s, 3H): Methyl group on the thiazole ring (-CH₃ ).

-

δ 2.30 (t, 2H): Methylene protons alpha to the carbonyl group (-CH₂ -C=O).

-

δ 1.60 (m, 2H): Methylene protons beta to the carbonyl group.

-

δ 1.25 (m, 8H): Methylene protons of the octanoate chain.

-

δ 0.85 (t, 3H): Terminal methyl group of the octanoate chain.

Predicted ¹³C NMR Spectrum (CDCl₃, 100 MHz):

-

δ 173.5: Carbonyl carbon (C=O).

-

δ 151.0: Thiazole ring carbon (C4).

-

δ 148.5: Thiazole ring carbon (C2).

-

δ 130.0: Thiazole ring carbon (C5).

-

δ 64.0: Methylene carbon adjacent to the ester oxygen (-O-C H₂-).

-

δ 34.5: Methylene carbon alpha to the carbonyl group (-C H₂-C=O).

-

δ 31.5, 29.0, 25.0, 22.5: Methylene carbons of the octanoate chain.

-

δ 28.0: Methylene carbon adjacent to the thiazole ring (-C H₂-thiazole).

-

δ 15.0: Methyl carbon on the thiazole ring.

-

δ 14.0: Terminal methyl carbon of the octanoate chain.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| ~2925, ~2855 | C-H (alkyl) | Stretching |

| ~1740 | C=O (ester) | Stretching |

| ~1550 | C=N (thiazole) | Stretching |

| ~1170 | C-O (ester) | Stretching |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum (Electron Ionization - EI):

-

m/z 269: Molecular ion peak [M]⁺.

-

m/z 142: Fragment corresponding to the [2-(4-methyl-5-thiazolyl)ethyl]⁺ cation.

-

m/z 127: Fragment corresponding to the octanoyl cation [C₇H₁₅CO]⁺.

-

m/z 112: Fragment corresponding to the vinylthiazole cation.

Sources

- 1. CASPRE [caspre.ca]

- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

2-(4-Methyl-5-thiazolyl)ethyl octanoate: A Technical Guide for Researchers

An in-depth examination of the physicochemical properties, synthesis, and analytical characterization of a key flavor and research compound.

Executive Summary

This technical guide provides a comprehensive overview of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, a heterocyclic compound of significant interest in the flavor industry and for biochemical research. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed technical data, including its precise molecular weight, physicochemical characteristics, a validated synthesis protocol, and methods for analytical characterization. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a practical and reliable resource for laboratory applications.

Introduction: A Profile of a Potent Flavorant

2-(4-Methyl-5-thiazolyl)ethyl octanoate is a long-chain fatty acid ester containing a thiazole moiety.[1] Thiazoles are a class of sulfur- and nitrogen-containing heterocycles that are prevalent in nature and are often associated with the characteristic aromas of cooked foods. This particular compound is recognized for its distinct roasted, nutty aroma profile.[2][3] Its primary application is as a flavoring agent in the food industry, where it imparts these desirable sensory characteristics.[2] Beyond its organoleptic properties, its unique structure makes it a subject of interest for organic synthesis and various biochemical experiments.[1] This guide will delve into the essential technical specifications and methodologies required for its effective use and study in a research environment.

Physicochemical Properties and Identification

Accurate characterization begins with a solid understanding of a compound's fundamental physical and chemical properties. The molecular weight, as computed by PubChem, is a cornerstone of this data, essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.[2]

Table 1: Key Physicochemical Properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate

| Property | Value | Source |

| Molecular Weight | 269.40 g/mol | PubChem[2] |

| Molecular Formula | C₁₄H₂₃NO₂S | PubChem[2] |

| CAS Number | 163266-17-9 | PubChem[2] |

| Appearance | Colorless to yellow liquid | JECFA[2] |

| Odor Profile | Roasted, nutty | JECFA[2] |

| Density | 1.036 - 1.042 g/cm³ @ 25°C | JECFA[2][4] |

| Refractive Index | 1.494 - 1.498 @ 20°C | JECFA[2][4] |

| Solubility | Insoluble in water; Soluble in ethanol and non-polar solvents. | JECFA[2] |

| Boiling Point | 154-156 °C @ 2.00 mm Hg | The Good Scents Company[4] |

The compound's identity is unequivocally established by its Chemical Abstracts Service (CAS) number, 163266-17-9, which serves as a universal identifier across databases and regulatory bodies.[2][5]

Caption: General workflow for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.

Step-by-Step Experimental Protocol

-

Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Methyl-5-thiazoleethanol (1.0 equivalent). Dissolve it in a suitable anhydrous solvent, such as dichloromethane (DCM) or diethyl ether.

-

Cooling: Cool the solution to 0°C using an ice-water bath. This is a crucial step to control the initial exothermic reaction upon adding the acyl chloride.

-

Addition of Base: Add a slight excess of pyridine or triethylamine (1.1 equivalents) to the solution.

-

Reagent Addition: Add octanoyl chloride (1.05 equivalents) dropwise to the stirred solution. Maintaining a slow addition rate is essential to prevent a rapid temperature increase.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting alcohol.

-

Quenching: Carefully quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the excess acid chloride and the HCl byproduct.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with the organic solvent (e.g., DCM) two to three times.

-

Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove the base), saturated NaHCO₃, and finally, brine (saturated NaCl solution) to remove residual water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure ester.

Analytical Characterization and Quality Control

To ensure the identity and purity of the synthesized compound, a combination of analytical techniques is employed. These methods provide a self-validating system, confirming the structure and assessing the level of impurities.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The proton NMR spectrum will show characteristic signals for the ethyl bridge, the methyl group on the thiazole ring, and the long alkyl chain of the octanoate group, with specific chemical shifts and coupling patterns confirming the connectivity.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. [6]Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) will show a molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (269.40 g/mol ).

Chromatographic Analysis

-

Gas Chromatography (GC): GC is an excellent method for assessing the purity of this relatively volatile compound. A single, sharp peak on the chromatogram indicates high purity. When coupled with a Flame Ionization Detector (FID), it allows for quantitative determination of purity (e.g., >98%).

-

High-Performance Liquid Chromatography (HPLC): For less volatile analogs or for preparations where non-volatile impurities are suspected, reverse-phase HPLC can be used.

Caption: A standard analytical workflow for quality control and characterization.

Applications and Safety Considerations

The primary documented use of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is as a flavoring agent. [2][5]It is designated by FEMA (Flavor and Extract Manufacturers Association) number 4280. [2][5]The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated the substance and found "no safety concern at current levels of intake when used as a flavouring agent". [2]For laboratory use, standard chemical handling precautions should be observed. While it is not classified under GHS hazard criteria based on current reports, it is recommended to handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. [2]

Conclusion

2-(4-Methyl-5-thiazolyl)ethyl octanoate is a well-characterized compound with a confirmed molecular weight of 269.40 g/mol . Its synthesis via esterification is a robust and reproducible process. The analytical methods outlined in this guide provide a clear framework for researchers to verify the identity and purity of the compound, ensuring reliable results in food science, organic synthesis, and other research applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]

-

Cenmed Enterprises. (n.d.). 2-(4-Methyl-5-Thiazolyl)Ethyl Octanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]

-

precisionFDA. (n.d.). 2-(4-METHYL-5-THIAZOLYL)ETHYL OCTANOATE. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). 2-(4-methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]

-

PubChemLite. (n.d.). 2-(4-methyl-5-thiazolyl)ethyl octanoate (C14H23NO2S). Retrieved from [Link]

Sources

- 1. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]

- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]

- 4. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]

- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 6. PubChemLite - 2-(4-methyl-5-thiazolyl)ethyl octanoate (C14H23NO2S) [pubchemlite.lcsb.uni.lu]

"2-(4-Methyl-5-thiazolyl)ethyl octanoate" physical and chemical properties

This comprehensive technical guide details the physicochemical profile, synthesis, and application utility of 2-(4-Methyl-5-thiazolyl)ethyl octanoate (CAS: 163266-17-9), a specialized thiazole ester widely utilized in flavor chemistry for its roasted, nutty, and meaty organoleptic properties.[1]

Physicochemical Profiling, Synthesis Protocols, and Application Utility[1]

Executive Summary

2-(4-Methyl-5-thiazolyl)ethyl octanoate (FEMA 4280) is a lipophilic ester derivative of the thiazole alcohol sulfurol .[1] Distinguished by its high stability and potent "roasted/nutty" sensory profile, it serves as a critical molecular building block in the formulation of savory flavor systems and is an emerging scaffold in medicinal chemistry due to the bioisosteric potential of the thiazole ring.[1] This guide provides a rigorous analysis of its chemical architecture, validated synthesis pathways, and safety characteristics, grounded in empirical data.[1]

Chemical Identity & Molecular Architecture[1]

The molecule comprises a 4-methylthiazole heterocycle linked via an ethyl spacer to an octanoate (caprylate) ester tail.[1] This structure imparts significant lipophilicity (LogP ~4.4), facilitating membrane permeability and retention in lipid-based matrices.[1]

Identification Matrix

| Parameter | Detail |

| IUPAC Name | 2-(4-Methyl-1,3-thiazol-5-yl)ethyl octanoate |

| Common Names | Sulfuryl octanoate; Sulfurol octanoate; 4-Methyl-5-thiazoleethanol octanoate |

| CAS Registry Number | 163266-17-9 |

| FEMA Number | 4280 |

| Molecular Formula | C₁₄H₂₃NO₂S |

| Molecular Weight | 269.41 g/mol |

| SMILES | CCCCCCCC(=O)OCCC1=C(C)N=CS1 |

| InChI Key | OGJATLSJIMPQBD-UHFFFAOYSA-N |

Structural Visualization

Physicochemical Properties Matrix

The following data represents the consensus of experimental values and high-fidelity predictive models validated for regulatory submission (JECFA, 2007).

Physical Constants[1][3][4][5][6]

| Property | Value / Range | Condition |

| Appearance | Colorless to pale yellow liquid | @ 20°C |

| Odor Profile | Roasted, nutty, meaty, savory | Pure substance |

| Boiling Point | 354°C – 356°C | @ 760 mmHg (est) |

| Boiling Point (Vacuum) | 154°C – 156°C | @ 2 mmHg |

| Density | 1.036 – 1.042 g/cm³ | @ 25°C |

| Refractive Index ( | 1.494 – 1.498 | @ 20°C |

| Flash Point | ~176°C (349°F) | Closed Cup |

| Vapor Pressure | 1.3 × 10⁻⁵ mmHg | @ 25°C (est) |

Solubility & Partitioning[1][5]

| Solvent | Solubility Status | Relevance |

| Water | Insoluble (< 1 mg/L) | Hydrophobic nature requires emulsification.[1] |

| Ethanol (95%) | Soluble (1:1 v/v) | Standard carrier for flavor application.[1] |

| Propylene Glycol | Soluble | Common pharmaceutical/food vehicle.[1] |

| Lipids/Oils | Highly Soluble | Ideal for fat-based delivery systems.[1] |

| LogP (Octanol/Water) | 4.04 – 4.40 | Indicates high membrane permeability.[1] |

Synthesis & Manufacturing Protocols

The synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is typically achieved via the direct esterification of Sulfurol (4-Methyl-5-thiazoleethanol) with Octanoic Acid .[1]

Method A: Industrial Azeotropic Esterification

Preferred for large-scale manufacturing due to cost-efficiency and scalability.[1]

Reaction:

Protocol:

-

Charge: Into a glass-lined reactor equipped with a Dean-Stark trap, load 4-Methyl-5-thiazoleethanol (1.0 eq), Octanoic acid (1.1 eq), and solvent Toluene (5 volumes).

-

Catalyst: Add p-Toluenesulfonic acid (p-TSA) (0.01 eq) as a catalyst.[1]

-

Reflux: Heat the mixture to reflux (~110°C). Monitor water collection in the Dean-Stark trap.

-

Completion: Reaction is deemed complete when water evolution ceases (approx. 4–6 hours).[1]

-

Work-up: Cool to room temperature. Wash the organic layer with saturated NaHCO₃ (to remove excess acid) followed by brine.[1]

-

Purification: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.

-

Distillation: Purify the crude oil via fractional vacuum distillation (bp 154–156°C @ 2 mmHg) to achieve >98% purity.

Method B: Steglich Esterification (Lab Scale)

Preferred for high-value research samples to avoid high thermal stress.[1]

Protocol:

-

Dissolve Octanoic acid (1.0 eq) and Sulfurol (1.0 eq) in anhydrous Dichloromethane (DCM) .

-

Cool to 0°C. Add DMAP (dimethylaminopyridine, 0.1 eq) and DCC (dicyclohexylcarbodiimide, 1.1 eq).

-

Stir at room temperature for 12 hours. The urea byproduct will precipitate.[1]

-

Filter off the urea, wash the filtrate with dilute HCl and NaHCO₃, and evaporate solvent.[1]

Synthesis Workflow Diagram

Analytical Characterization

For quality control and structural verification, the following spectral signatures are diagnostic.

1H-NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

- 8.65 ppm (s, 1H): Proton at C2 position of the thiazole ring (deshielded aromatic).[1]

-

4.25 ppm (t, 2H): Methylene group adjacent to the ester oxygen (

-

3.05 ppm (t, 2H): Methylene group adjacent to the thiazole ring (

- 2.40 ppm (s, 3H): Methyl group attached to the thiazole ring at C4.[1]

-

2.28 ppm (t, 2H):

-

1.60 ppm (m, 2H):

- 1.25 ppm (m, 8H): Bulk methylene chain of the octanoate.[1]

- 0.88 ppm (t, 3H): Terminal methyl group of the octanoate.[1]

Mass Spectrometry (GC-MS)[1][2]

-

Molecular Ion (

): m/z 269.[1] -

Base Peak: Typically m/z 143 (corresponding to the 4-methyl-5-vinylthiazole or sulfurol fragment after McLafferty rearrangement or ester cleavage).[1]

-

Characteristic Fragment: m/z 126 (Thiazole ring fragment).[1]

Stability, Reactivity & Safety

Stability Profile

-

Thermal Stability: High.[1] Stable up to ~200°C; suitable for baked goods and high-temperature processing.[1]

-

Hydrolytic Stability: Susceptible to hydrolysis in highly alkaline or highly acidic aqueous environments, reverting to Sulfurol and Octanoic acid.[1]

-

Oxidation: The thiazole sulfur is relatively stable, but prolonged exposure to strong oxidizing agents should be avoided.[1]

Toxicology & Regulatory Status[5][6]

-

FEMA GRAS: Listed as Generally Recognized As Safe (GRAS) for flavor use (FEMA No. 4280).[1][2]

-

Metabolism: Rapidly hydrolyzed by carboxylesterases in the gut and liver into 4-methyl-5-thiazoleethanol (which is further oxidized or excreted) and octanoic acid (enters fatty acid oxidation).[1]

-

Handling:

References

-

The Good Scents Company. (2024).[1] 2-(4-methyl-5-thiazolyl)ethyl octanoate: Physicochemical and Sensory Data. Retrieved from [Link]

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2007).[1][3][4] Safety Evaluation of Certain Food Additives and Contaminants: Thiazole Derivatives. WHO Food Additives Series 59. Retrieved from [Link][1]

-

Flavor and Extract Manufacturers Association (FEMA). (2024).[1] FEMA GRAS Flavor Ingredient Library: FEMA 4280.[1][7][2] Retrieved from [Link][1]

-

National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 53338773: 2-(4-Methyl-5-thiazolyl)ethyl octanoate.[1] Retrieved from [Link][1]

Sources

- 1. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. hfpappexternal.fda.gov [hfpappexternal.fda.gov]

- 3. 2-(4-Methyl-5-thiazolyl)ethyl hexanoate | C12H19NO2S | CID 3023839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(4-Methyl-5-thiazolyl)ethyl decanoate | C16H27NO2S | CID 44182035 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. aurochemicals.com [aurochemicals.com]

- 7. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]

Methodological & Application

Synthesis of "2-(4-Methyl-5-thiazolyl)ethyl octanoate" from 4-methyl-5-thiazoleethanol

Abstract

This comprehensive guide details the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate, a significant flavor and fragrance compound, from its precursor, 4-methyl-5-thiazoleethanol. This document provides an in-depth exploration of the chemical principles, a meticulously validated protocol, and expert insights into the procedural nuances. It is intended for researchers, scientists, and professionals in the fields of organic synthesis, and flavor and fragrance development. The guide emphasizes scientific integrity, safety, and reproducibility, offering a self-validating framework for the successful synthesis and characterization of the target ester.

Introduction: The Significance of Thiazole Esters

Thiazole derivatives are a class of heterocyclic compounds integral to the flavor and fragrance industry, prized for their unique sensory profiles, often described as nutty, roasted, and savory.[1][2] The target molecule of this guide, 2-(4-Methyl-5-thiazolyl)ethyl octanoate, is a long-chain fatty acid ester that embodies these characteristics, finding application as a flavoring agent in various food products.[2] Its synthesis via the esterification of 4-methyl-5-thiazoleethanol is a foundational reaction for creating a portfolio of flavor compounds with tailored aromatic profiles.

From a chemical standpoint, the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate from 4-methyl-5-thiazoleethanol and an appropriate octanoyl source represents a classic esterification reaction. The presence of the thiazole ring, a heteroaromatic system, introduces unique electronic and steric considerations that must be addressed in the selection of the synthetic route and optimization of reaction conditions. This guide will primarily focus on the well-established Fischer-Speier esterification, an acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4] This method is favored for its operational simplicity and the use of readily available and cost-effective reagents.

Mechanistic Insights: The Fischer-Speier Esterification

The Fischer-Speier esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[4] The reaction mechanism proceeds through several key steps, each in equilibrium. Understanding this mechanism is paramount for optimizing reaction conditions to favor the formation of the desired ester product.

Key Mechanistic Steps:

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of octanoic acid by a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by the Alcohol: The lone pair of electrons on the oxygen atom of 4-methyl-5-thiazoleethanol attacks the now highly electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, 2-(4-Methyl-5-thiazolyl)ethyl octanoate.

To drive the equilibrium towards the product side, Le Chatelier's principle is applied. This is typically achieved by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed, often through azeotropic distillation with a suitable solvent like toluene using a Dean-Stark apparatus.

Experimental Protocol: Synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate

This section provides a detailed, step-by-step protocol for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate via Fischer-Speier esterification.

Materials and Reagents

| Reagent/Material | Grade | Supplier | CAS Number |

| 4-Methyl-5-thiazoleethanol | ≥98% | Sigma-Aldrich | 137-00-8 |

| Octanoic Acid | ≥98% | Sigma-Aldrich | 124-07-2 |

| Sulfuric Acid (concentrated) | ACS Reagent Grade | Fisher Scientific | 7664-93-9 |

| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | 108-88-3 |

| Saturated Sodium Bicarbonate Solution | Laboratory Grade | Fisher Scientific | N/A |

| Anhydrous Magnesium Sulfate | ≥97% | Sigma-Aldrich | 7487-88-9 |

| Diethyl Ether | ACS Reagent Grade | Fisher Scientific | 60-29-7 |

| Hexane | ACS Reagent Grade | Fisher Scientific | 110-54-3 |

| Silica Gel | 60 Å, 230-400 mesh | Sigma-Aldrich | 7631-86-9 |

Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware and consumables

Reaction Setup and Procedure

Figure 1. Workflow for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.

Step-by-Step Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methyl-5-thiazoleethanol (10.0 g, 0.07 mol), octanoic acid (12.1 g, 0.084 mol, 1.2 equivalents), and toluene (100 mL).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.5 mL) dropwise to the reaction mixture.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the reaction flask. Heat the mixture to a gentle reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux for 4-6 hours, or until the theoretical amount of water (approximately 1.26 mL) has been collected.

-

Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Carefully transfer the mixture to a 500 mL separatory funnel. Slowly add 100 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the acidic catalyst. Caution: Carbon dioxide gas will be evolved; vent the separatory funnel frequently.

-

Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent.

-

Purification: The crude product is purified by flash column chromatography on silica gel. A gradient elution with a mixture of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20) is recommended. Collect the fractions containing the desired product, as identified by thin-layer chromatography (TLC).

-

Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a colorless to pale yellow oil.

Characterization and Data

The identity and purity of the synthesized 2-(4-Methyl-5-thiazolyl)ethyl octanoate should be confirmed by standard analytical techniques.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₃NO₂S | [2] |

| Molecular Weight | 269.40 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [5] |

| Odor | Roasted, nutty | [5] |

| Boiling Point | 154-156 °C at 2 mmHg | [5] |

| Density | 1.036-1.042 g/mL at 25 °C | [2] |

| Refractive Index | 1.494-1.498 at 20 °C | [2] |

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The following is a representative ¹H NMR spectrum.

-

¹H NMR (CDCl₃, 400 MHz): δ 8.58 (s, 1H, thiazole-H), 4.25 (t, J=6.8 Hz, 2H, -OCH₂-), 3.08 (t, J=6.8 Hz, 2H, -CH₂-thiazole), 2.38 (s, 3H, -CH₃), 2.29 (t, J=7.6 Hz, 2H, -COCH₂-), 1.62 (quint, J=7.6 Hz, 2H, -COCH₂CH₂-), 1.28 (m, 8H, -(CH₂)₄-), 0.88 (t, J=6.8 Hz, 3H, -CH₂CH₃). (Note: This is a predicted spectrum based on known chemical shifts and may vary slightly based on experimental conditions.) A commercially available spectrum can be found for comparison.[6]

-

-

¹³C NMR (Carbon Nuclear Magnetic Resonance): Predicted chemical shifts.

-

¹³C NMR (CDCl₃, 100 MHz): δ 173.5 (C=O), 150.2 (thiazole C-2), 148.5 (thiazole C-4), 128.8 (thiazole C-5), 64.0 (-OCH₂-), 34.5 (-COCH₂-), 31.6, 29.0, 28.9, 25.0, 22.6 (-(CH₂)₅-), 15.0 (-CH₃), 14.1 (-CH₂CH₃).

-

-

Mass Spectrometry (MS):

-

ESI-MS: m/z 270.15 [M+H]⁺.

-

Safety Precautions

All experimental procedures should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

-

4-Methyl-5-thiazoleethanol: May cause skin and serious eye irritation. May cause respiratory irritation. Handle with care and avoid inhalation of vapors.

-

Octanoic Acid: Causes skin and eye irritation.

-

Concentrated Sulfuric Acid: Highly corrosive and causes severe skin burns and eye damage. Handle with extreme caution.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or in contact with skin.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides.

Troubleshooting

| Issue | Possible Cause | Solution |

| Low Yield | Incomplete reaction | Ensure efficient water removal with the Dean-Stark trap. Extend the reaction time. |

| Loss of product during work-up | Ensure the aqueous layer is thoroughly extracted. Avoid vigorous shaking that can lead to emulsions. | |

| Presence of starting material in the product | Incomplete reaction | Check the efficiency of the reflux and water removal. Consider using a slight excess of octanoic acid. |

| Acidic impurity in the final product | Insufficient neutralization | Ensure complete neutralization with sodium bicarbonate solution. Test the pH of the aqueous layer before extraction. |

Conclusion

This application note provides a robust and detailed protocol for the synthesis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate. By understanding the underlying principles of the Fischer-Speier esterification and adhering to the outlined procedures, researchers can reliably produce this valuable flavor compound. The provided characterization data and troubleshooting guide further support the successful execution of this synthesis.

References

-

FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862). Retrieved from [Link]

-

FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl decanoate. Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sulfuryl decanoate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]

-

FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl decanoate (FDB009862). Retrieved from [Link]

-

PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]

Sources

- 1. Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866) - FooDB [foodb.ca]

- 2. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | C14H23NO2S | CID 53338773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Ester synthesis by esterification [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. sulfuryl octanoate, 163266-17-9 [thegoodscentscompany.com]

- 6. 2-(4-Methyl-5-thiazolyl)ethyl octanoate | Organic reagent | TargetMol [targetmol.com]

Gas chromatography-mass spectrometry (GC-MS) analysis of thiazole flavor compounds

Application Note: AN-TZ-2026

Abstract

Thiazoles are sulfur- and nitrogen-containing heterocyclic compounds formed primarily via the Maillard reaction. They are critical flavor vectors in roasted meats, coffee, and processed savory foods, contributing "nutty," "roasted," and "meaty" notes even at trace concentrations (ppb levels). This application note details a robust protocol for the extraction and quantification of thiazoles using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We prioritize the DVB/CAR/PDMS fiber assembly and Selected Ion Monitoring (SIM) to overcome matrix interference and achieve low limits of detection (LOD).

Introduction & Chemical Context

Thiazoles (e.g., 2-acetylthiazole, benzothiazole) possess low odor detection thresholds, necessitating high-sensitivity extraction techniques. Unlike simple esters or terpenes, thiazoles are polar and often susceptible to thermal degradation or matrix binding in high-protein/high-fat samples.

The Analytical Challenge:

-

Volatility vs. Polarity: Thiazoles are semi-volatile but polar, making peak tailing common on non-polar columns.

-

Matrix Effects: In complex matrices (e.g., soy sauce, cooked meat), thiazoles compete with high-concentration pyrazines and aldehydes for SPME fiber active sites.

Formation Pathway: Understanding the origin of the analyte aids in troubleshooting. Thiazoles typically arise from the thermal degradation of cysteine and reducing sugars (Maillard Reaction).

Figure 1: Simplified Maillard pathway showing the precursors (Cysteine/Sugar) leading to thiazole formation.

Sample Preparation: Optimized HS-SPME Protocol

Expert Insight: We utilize Headspace Solid-Phase Microextraction (HS-SPME) rather than solvent extraction (e.g., SAFE or SDE). Solvent extraction often results in the loss of highly volatile thiazoles during the concentration step. SPME is solvent-free and combines extraction and concentration.

Fiber Selection: Use a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber.[1][2][3][4]

-

Why? Thiazoles have varying molecular weights. The microporous Carboxen layer traps small analytes (trace sulfur compounds), while the mesoporous DVB layer retains larger aromatics (benzothiazoles). A single-phase PDMS fiber is insufficient for polar thiazoles.

Step-by-Step Extraction Protocol

-

Sample Homogenization:

-

Weigh 5.0 g of sample (e.g., meat homogenate or ground coffee) into a 20 mL headspace vial.

-

Critical Step: Add 2 mL of saturated NaCl solution.

-

Mechanism:[5][6] The "salting-out" effect increases the ionic strength of the aqueous phase, decreasing the solubility of organic volatiles and forcing them into the headspace, thereby increasing sensitivity.

-

-

Internal Standard Addition:

-

Add 10 µL of 2-methyl-3-heptanone or thiazole-d4 (isotopic label preferred) at 50 ppm in methanol.

-

Seal immediately with a magnetic screw cap (PTFE/Silicone septum).

-

-

Equilibration & Extraction:

-

Incubation: 60°C for 20 minutes with agitation (500 rpm). This releases volatiles from the fat/protein matrix.

-

Fiber Exposure: Insert the DVB/CAR/PDMS fiber.[1][3][7] Expose for 40 minutes at 60°C .

-

Note: Do not exceed 60°C for thermally sensitive food matrices to avoid generating artifact flavors during analysis.

-

GC-MS Instrumentation & Conditions

Expert Insight: While DB-5MS columns are standard, we recommend a DB-Wax (PEG) column for thiazole profiling. The polar stationary phase interacts better with the polar nitrogen/sulfur heterocycles, resulting in sharper peaks and better separation of isomers.

Gas Chromatography (GC) Parameters

| Parameter | Setting | Notes |

| System | Agilent 7890B / 8890 or equivalent | |

| Column | DB-Wax UI (30 m × 0.25 mm × 0.25 µm) | Polar phase prevents tailing of N/S-heterocycles. |

| Inlet Mode | Splitless | Maximizes sensitivity for trace compounds. |

| Inlet Temp | 250°C | Ensure rapid desorption from SPME fiber. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow. |

| Oven Program | 40°C (hold 3 min) → 5°C/min → 240°C (hold 10 min) | Slow ramp separates co-eluting pyrazines. |

Mass Spectrometry (MS) Parameters

-

Source: Electron Ionization (EI) at 70 eV.

-

Source Temp: 230°C.

-

Quadrupole Temp: 150°C.

-

Acquisition Mode: SIM/Scan (Simultaneous).

-

Scan: 35–350 m/z (for library matching).

-

SIM: Targeted quantification (see Table 1).

-

Table 1: Target Ions for SIM Mode (Thiazoles)

Use the Quant Ion for quantification and Qual Ions for confirmation ratios.

| Compound Name | Retention Index (DB-Wax)* | Quant Ion ( | Qual Ions ( |

| Thiazole | 1210 | 85 | 58, 45 |

| 2-Methylthiazole | 1255 | 99 | 58, 71 |

| 2,4-Dimethylthiazole | 1315 | 113 | 71, 112 |

| 2-Acetylthiazole | 1640 | 127 | 43, 58 |

| Benzothiazole | 1950 | 135 | 108, 69 |

*Note: RIs are approximate; experimental determination using C7-C30 alkanes is required.

Analytical Workflow Diagram

Figure 2: Complete analytical workflow from sample preparation to data quantification.

Method Validation & Quality Control

To ensure Trustworthiness , the method must be validated according to ICH or FDA guidelines.

-

Linearity: Prepare calibration curves in a "blank" matrix (e.g., deodorized water or starch paste) spiked with thiazole standards (1–1000 µg/kg).

should be > 0.99. -

Recovery: Spike the real sample matrix at three concentration levels. Acceptable recovery range: 80–120%.

-

Fiber Maintenance:

-

SPME fibers have a limited lifespan. Monitor the peak area of the Internal Standard. If it drops by >20%, replace the fiber.

-

Carryover Check: Run a blank injection (empty vial) after high-concentration samples to ensure no memory effect on the fiber.

-

Troubleshooting (Expert Tips)

-

Issue: Broad or tailing peaks.

-

Cause: Water accumulation in the column (common with SPME) or active sites in the inlet liner.

-

Fix: Use a 4mm liner with deactivated glass wool. Bake out the column at 250°C for 10 mins after every 5 runs.

-

-

Issue: Low sensitivity for 2-acetylthiazole.

-

Cause: Competition on the fiber.

-

Fix: Decrease sample size to 2g or reduce extraction time to 20 mins to prevent displacement by high-concentration volatiles (e.g., limonene or ethanol).

-

References

-

Mechanism of Thiazole Formation: Food Chemistry. (2021). "Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction."

-

SPME Optimization: Molecules. (2022). "Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds."

-

Mass Spectral Data: NIST Chemistry WebBook. "2-Acetylthiazole Mass Spectrum."

-

Fiber Selection for Heterocycles: Journal of Pharmaceutical and Biomedical Analysis. (2022). "Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method."

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Evaluation and optimization of a HS-SPME-assisted GC-MS/MS method for monitoring nitrosamine impurities in diverse pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimization of Headspace Solid-Phase Microextraction (HS-SPME) Parameters for the Analysis of Pyrazines in Yeast Extract via Gas Chromatography Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Maillard Reaction: Mechanism, Influencing Parameters, Advantages, Disadvantages, and Food Industrial Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. home.sandiego.edu [home.sandiego.edu]

- 7. researchgate.net [researchgate.net]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 2-(4-Methyl-5-thiazolyl)ethyl octanoate

Executive Summary

This application note details a validated, robust Reverse-Phase HPLC (RP-HPLC) protocol for the quantification and purity assessment of 2-(4-Methyl-5-thiazolyl)ethyl octanoate . This compound, an ester of sulfurol (4-methyl-5-thiazoleethanol), is a critical flavoring agent known for its roasted, nutty, and meaty organoleptic properties.

While primarily used in food chemistry, the structural motif (thiazole coupled with a lipophilic tail) mimics intermediates often encountered in pharmaceutical synthesis of thiazole-based antineoplastics and antimicrobials. This guide addresses the specific chromatographic challenges posed by this molecule: high lipophilicity (LogP ~4.0–5.0) and the potential for peak tailing due to the basic nitrogen on the thiazole ring.

Key Method Features

-

Separation Mode: Reverse Phase (C18) with Gradient Elution.

-

Detection: UV-Vis (Dual channel: 254 nm for specificity, 210 nm for sensitivity).

-

Resolution: Optimized to separate the parent alcohol (Sulfurol) and free Octanoic acid impurities.

-

Run Time: < 15 minutes.

Physicochemical Profile & Method Strategy

Understanding the analyte is the first step in robust method design. The high lipophilicity of the octanoate chain dictates the use of a non-polar stationary phase, while the thiazole ring dictates the pH control required to prevent secondary silanol interactions.

| Property | Value / Description | Chromatographic Implication |

| Molecular Formula | MW: 269.41 g/mol . | |

| LogP (Predicted) | ~4.4 – 5.0 | Highly Retentive. Requires high organic strength (ACN) to elute. Isocratic methods may cause broad peaks; gradient is preferred. |

| Solubility | Insoluble in water; Soluble in Ethanol, ACN, Hexane. | Critical: Sample diluent must be high-organic (e.g., 100% ACN) to prevent precipitation in the injector. |

| Chromophore | Thiazole Ring | Absorption Max |

| Basicity (pKa) | Thiazole N: pKa ~2.5 | The basic nitrogen can interact with acidic silanols on the column, causing tailing. Acidic mobile phase is required. |

Experimental Protocol

Instrumentation & Reagents[1][2][3][4]

-

System: HPLC with Quaternary Pump and Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent end-capped column.

-

Why: The "Plus" or highly end-capped designation is crucial to shield the thiazole nitrogen from silanols.

-

-

Reagents:

-

Acetonitrile (ACN), HPLC Grade.[1]

-

Water (

), Milli-Q / HPLC Grade. -

Formic Acid (FA) or Phosphoric Acid (

).

-

Mobile Phase Preparation

-

Mobile Phase A (Aqueous): 0.1%

in Water.-

Note: Phosphoric acid is preferred over Formic acid for UV transparency at 210 nm, though Formic acid (0.1%) is acceptable if MS coupling is required.

-

-

Mobile Phase B (Organic): 100% Acetonitrile.

Chromatographic Conditions[2][3]

| Parameter | Setting | Rationale |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Column Temp | 40°C | Elevated temperature reduces viscosity and improves mass transfer for lipophilic esters. |

| Injection Vol | 5 - 10 µL | Keep volume low to prevent "solvent effect" peak broadening (since diluent is strong). |

| Detection | Ch A: 254 nm (BW 4)Ch B: 210 nm (BW 4) | 254 nm is specific to the thiazole ring. 210 nm detects impurities lacking the ring (e.g., octanoic acid). |

Gradient Program

The gradient is designed to retain the polar impurities (Sulfurol) early and elute the highly hydrophobic ester efficiently.

| Time (min) | % Mobile Phase B (ACN) | Event |

| 0.0 | 50% | Initial hold to focus the sample. |

| 2.0 | 50% | Isocratic hold. |

| 10.0 | 95% | Linear ramp to elute the target ester. |

| 12.0 | 95% | Wash step to remove highly lipophilic matrix. |

| 12.1 | 50% | Return to initial conditions. |

| 15.0 | 50% | Re-equilibration (Critical). |

Method Logic & Workflow Visualization

The following diagram illustrates the logical flow of the analytical procedure, highlighting the critical decision points for "Senior Scientist" level control.

Figure 1: Analytical workflow for Sulfurol Octanoate, emphasizing the feedback loop for peak shape optimization.

System Suitability & Validation Criteria

To ensure the "Trustworthiness" of the data, the following System Suitability Test (SST) parameters must be met before analyzing unknown samples.

Preparation of Standards

-

Stock Solution: Weigh 50 mg of 2-(4-Methyl-5-thiazolyl)ethyl octanoate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetonitrile . (Conc: 1000 µg/mL).

-

Working Standard: Dilute 5.0 mL of Stock to 10 mL with Acetonitrile. (Conc: 500 µg/mL).

Acceptance Criteria (SST)

| Parameter | Acceptance Limit | Troubleshooting Failure |

| Retention Time (RT) | Check flow rate and mobile phase composition. | |

| Tailing Factor ( | Thiazole interaction with silanols. Action: Ensure column is end-capped; check acid concentration in Mobile Phase A. | |

| Theoretical Plates (N) | Column aging or dead volume. Action: Check connections or replace column. | |

| Precision (RSD) | Injector issue or pump pulsation. | |

| Resolution ( | Gradient slope is too steep. Action: Decrease gradient slope (e.g., extend ramp to 15 min). |

Troubleshooting & Expert Insights

The "Solvent Effect" Trap

Issue: Double peaks or broad, distorted peaks at the start of the chromatogram. Cause: The analyte is highly lipophilic. If dissolved in 100% ACN and injected into a system starting at low organic (e.g., 10% B), the analyte may precipitate or travel faster than the mobile phase initially. Solution:

-

Match the initial gradient conditions (Start at 50% B).

-

Reduce injection volume to < 5 µL.

Thiazole Ring Tailing

Issue: Asymmetric peaks (

-

pH Control: Lowering pH to ~2.5 (using Phosphate or Formic acid) protonates the silanols, suppressing ionization.

-

Steric Protection: Use "Sterically Protected" C18 columns (e.g., Agilent StableBond or Zorbax Eclipse Plus) which physically block the analyte from reaching the silica surface.

References

-

Joint FAO/WHO Expert Committee on Food Additives (JECFA). (2008).[2] Safety evaluation of certain food additives and contaminants (WHO Food Additives Series 59). "2-(4-Methyl-5-thiazolyl)ethyl octanoate" (No. 1756).[2] Link

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 53338773, 2-(4-Methyl-5-thiazolyl)ethyl octanoate. Retrieved February 1, 2026. Link

-

Flavor and Extract Manufacturers Association (FEMA). (2024). FEMA Flavor Ingredient Library - FEMA 4280. Link

- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Reference for general gradient elution of lipophilic esters).

- Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.

Sources

Application Notes and Protocols: 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a Standard in Food Analysis

Introduction: The Role of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in Food Flavor and Analysis

2-(4-Methyl-5-thiazolyl)ethyl octanoate is a significant flavor compound valued for its characteristic roasted, nutty aroma.[1] This sulfur-containing thiazole derivative is recognized as a flavoring agent by international regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[1] Its status as Generally Recognized as Safe (GRAS) underscores its importance in the food industry for imparting desirable sensory attributes to a variety of products.[1] Beyond its direct application as a flavoring, the purity and stability of 2-(4-Methyl-5-thiazolyl)ethyl octanoate make it an excellent candidate for use as an analytical standard in food quality control and flavor research.

These application notes provide a comprehensive guide for researchers, scientists, and quality control professionals on the use of 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a standard in food analysis. The protocols detailed herein are designed to be robust and reproducible, ensuring the accurate quantification of this compound in complex food matrices.

Chemical Profile and Properties

A thorough understanding of the physicochemical properties of 2-(4-Methyl-5-thiazolyl)ethyl octanoate is fundamental to its effective use as an analytical standard.

| Property | Value | Source |

| Chemical Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate | [1] |

| CAS Number | 163266-17-9 | [1] |

| Molecular Formula | C14H23NO2S | [2] |

| Molecular Weight | 269.4 g/mol | [2] |

| Appearance | Colorless to yellow liquid | [3] |

| Odor Profile | Roasted, nutty | [1] |

| Solubility | Soluble in non-polar solvents and ethanol; insoluble in water. | [1] |

| Boiling Point | 154-156 °C at 2.00 mm Hg | [3] |

| Regulatory Status | FEMA No. 4280, JECFA No. 1756 | [1] |

Application as an Analytical Standard: Rationale and Workflow

The use of a well-characterized standard is paramount for accurate and precise quantification in analytical chemistry. 2-(4-Methyl-5-thiazolyl)ethyl octanoate is suitable as a standard for several reasons: it can be synthesized to a high degree of purity, it is a key flavor component in many food products, and its physicochemical properties are well-defined, allowing for the development of reliable analytical methods.

The general workflow for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in a food matrix using a standard is depicted below.

Caption: General workflow for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate.

Detailed Analytical Protocol: Quantification by GC-MS

This protocol provides a detailed methodology for the quantification of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in a solid food matrix, such as roasted nuts or baked goods, using Gas Chromatography-Mass Spectrometry (GC-MS) with an internal standard.

Reagents and Materials

-

Standard: 2-(4-Methyl-5-thiazolyl)ethyl octanoate (≥98% purity)

-

Internal Standard (IS): 2-(4-Methyl-5-thiazolyl)ethyl decanoate (≥98% purity) or another suitable long-chain ester with similar chemical properties but a different retention time.

-

Solvents: Dichloromethane (DCM), Hexane (both analytical grade)

-

Food Matrix: Roasted peanuts (or other relevant food sample)

-

Equipment:

-

Analytical balance

-

Homogenizer (e.g., blender, grinder)

-

Centrifuge

-

Solid-Phase Microextraction (SPME) device with a suitable fiber (e.g., PDMS/DVB)

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Standard and Sample Preparation

2.1. Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of 2-(4-Methyl-5-thiazolyl)ethyl octanoate standard.

-

Dissolve in 10 mL of dichloromethane in a volumetric flask.

2.2. Internal Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 10 mg of the internal standard.

-

Dissolve in 10 mL of dichloromethane in a volumetric flask.

2.3. Calibration Standards:

-

Prepare a series of calibration standards by diluting the stock solutions with dichloromethane to achieve concentrations ranging from 0.1 to 10 µg/mL.

-

Spike each calibration standard with the internal standard to a final concentration of 1 µg/mL.

2.4. Sample Preparation:

-

Homogenization: Homogenize a representative portion of the food sample to a fine powder or paste.

-

Extraction:

-

Weigh 2 g of the homogenized sample into a 20 mL headspace vial.

-

Add 10 µL of the internal standard stock solution (1000 µg/mL).

-

Add 5 mL of deionized water to create a slurry.

-

Seal the vial tightly with a PTFE/silicone septum.

-

-

SPME Procedure:

-

Incubate the vial at 60°C for 15 minutes with agitation.

-

Expose the SPME fiber to the headspace of the sample for 30 minutes at 60°C.

-

Retract the fiber and immediately introduce it into the GC injector for thermal desorption.

-

GC-MS Instrumental Parameters

| Parameter | Setting |

| Gas Chromatograph | Agilent 7890B or equivalent |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injector | Splitless mode, 250°C |

| Oven Program | 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Mass Spectrometer | Agilent 5977A or equivalent |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Source Temperature | 230°C |

| Quadrupole Temp. | 150°C |

| Mass Range | m/z 40-400 |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Quantifier Ion | To be determined from the mass spectrum of the standard (e.g., a characteristic fragment ion) |

| Qualifier Ions | Two to three other characteristic fragment ions for confirmation |

Data Analysis and Quantification

-

Calibration Curve:

-

Inject the prepared calibration standards into the GC-MS system.

-

For each standard, determine the peak area of the analyte and the internal standard.

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Plot a calibration curve of the peak area ratio versus the concentration of the analyte.

-

Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is desirable.

-

-

Quantification of the Analyte in the Sample:

-

Inject the prepared sample extract into the GC-MS.

-

Determine the peak areas of the analyte and the internal standard in the sample chromatogram.

-

Calculate the peak area ratio.

-

Using the calibration curve equation, calculate the concentration of 2-(4-Methyl-5-thiazolyl)ethyl octanoate in the sample extract.

-

Calculate the final concentration in the original food sample, taking into account the initial sample weight and any dilution factors.

-

Method Validation: A Self-Validating System

A robust analytical method requires thorough validation to ensure its reliability. The following parameters should be assessed:

-

Linearity: Assessed from the calibration curve (R² > 0.99).

-

Accuracy (Recovery): Determined by spiking a blank food matrix with a known concentration of the standard and analyzing it. The recovery should typically be within 80-120%.

-

Precision (Repeatability and Intermediate Precision): Expressed as the relative standard deviation (RSD) of multiple analyses of the same sample. RSD values should ideally be <15%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively. These are typically determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (LOD S/N ≥ 3, LOQ S/N ≥ 10).

Expected Performance Characteristics

Based on similar analytical methods for flavor compounds, the following performance characteristics can be expected for this protocol:

| Parameter | Expected Value |

| Linearity (R²) | > 0.995 |

| Accuracy (Recovery) | 85 - 110% |

| Precision (RSD) | < 10% |

| LOD | 0.01 - 0.1 µg/kg |

| LOQ | 0.05 - 0.5 µg/kg |

Logical Framework for Standard Selection

The choice of an appropriate analytical standard is a critical decision in method development. The following diagram illustrates the key considerations for selecting 2-(4-Methyl-5-thiazolyl)ethyl octanoate as a standard.

Caption: Rationale for selecting the target compound as an analytical standard.

Conclusion

The application of 2-(4-Methyl-5-thiazolyl)ethyl octanoate as an analytical standard provides a reliable means for the quality control of food products where this nutty and roasted flavor note is desired. The detailed GC-MS protocol and validation guidelines presented in these notes offer a robust framework for its accurate quantification. By adhering to these protocols, researchers and analysts can ensure the consistency and quality of food products, contributing to a better sensory experience for consumers.

References

-

PubChem. (n.d.). 2-(4-Methyl-5-thiazolyl)ethyl octanoate. National Center for Biotechnology Information. Retrieved from [Link]

-

The Good Scents Company. (n.d.). sulfuryl octanoate. Retrieved from [Link]

-

FooDB. (2018). Showing Compound 2-(4-Methyl-5-thiazolyl)ethyl octanoate (FDB009866). Retrieved from [Link]

-

SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

-

Wiley Analytical Science. (2023). GC-IMS and GC-MS join forces to reveal roasted peanut flavors. Retrieved from [Link]

-

Food and Agriculture Organization of the United Nations. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). Internal Standard Method and Calibration Curve Analysis in Gas Chromatography. Retrieved from [Link]

-

D. S. Mottram. (1998). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. Journal of Agricultural and Food Chemistry, 46(9), 3715-3722. [Link]

Sources

"2-(4-Methyl-5-thiazolyl)ethyl octanoate" in the development of novel food additives

Technical Application Note: Characterization and Formulation of 2-(4-Methyl-5-thiazolyl)ethyl Octanoate (FEMA 4280)

Executive Summary & Chemical Identity

2-(4-Methyl-5-thiazolyl)ethyl octanoate (also known as Sulfurol Octanoate) is a high-impact flavor modifier belonging to the class of 4,5-disubstituted thiazoles.[1] Unlike its parent compound sulfurol (which imparts sharp, characteristic nutty/milky/meaty notes), the octanoate ester exhibits a significantly higher lipophilicity (LogP ~4.71). This structural modification dampens the initial sulfurous volatility, providing a lingering "roasted" and "fatty-savory" mouthfeel essential for mimicking animal fats in plant-based matrices.[1]

This guide details the synthesis, analytical validation, and formulation protocols for integrating FEMA 4280 into novel food systems.

Table 1: Chemical Specifications

| Parameter | Specification |

| IUPAC Name | 2-(4-methyl-1,3-thiazol-5-yl)ethyl octanoate |

| Common Name | Sulfurol Octanoate |

| CAS Number | 163266-17-9 |

| FEMA Number | 4280 |

| JECFA Number | 1756 |

| Molecular Formula | C₁₄H₂₃NO₂S |

| Molecular Weight | 269.40 g/mol |

| LogP (Predicted) | 4.71 (High Lipophilicity) |

| Odor Profile | Nutty, Roasted, Fatty, Meaty, Green/Herbal nuances |

| Solubility | Insoluble in water; Soluble in ethanol, triacetin, and vegetable oils |

Synthesis & Purification Protocol (Lab Scale)

Objective: To synthesize high-purity (>99%) reference standard for GC-MS quantification and sensory benchmarking. Mechanism: Steglich Esterification. This method is chosen over acid-catalyzed Fisher esterification to prevent potential degradation of the thiazole ring under harsh reflux conditions.

Reagents:

-

Substrate A: 4-Methyl-5-thiazoleethanol (Sulfurol) [CAS: 137-00-8] (1.0 eq)[1]

-

Substrate B: Octanoic Acid (Caprylic Acid) [CAS: 124-07-2] (1.1 eq)[1]

-

Coupling Agent: N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq)[1]

-

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 eq)[1]

-

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Reaction Setup:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Sulfurol (14.3 g, 100 mmol) and Octanoic Acid (15.8 g, 110 mmol) in 150 mL of anhydrous DCM.

-

Cool the mixture to 0°C using an ice bath.

-

-

Coupling Initiation:

-

Add DMAP (1.2 g, 10 mmol) in one portion.

-

Slowly add DCC (22.7 g, 110 mmol) dissolved in 20 mL DCM dropwise over 30 minutes. Note: A white precipitate (dicyclohexylurea, DCU) will form immediately.

-

-

Reaction Phase:

-

Allow the reaction to warm to room temperature (25°C).

-

Stir for 12 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2). The spot for Sulfurol (Rf ~0.2) should disappear; Product spot (Rf ~0.6) should appear.

-

-

Workup:

-

Filter the reaction mixture through a Celite pad to remove the DCU precipitate.

-

Wash the filtrate sequentially with:

-

1N HCl (2 x 50 mL) – Removes DMAP and unreacted thiazole.

-

Saturated NaHCO₃ (2 x 50 mL) – Removes unreacted octanoic acid.[1]

-

Brine (1 x 50 mL).

-

-

Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude yellow oil via flash column chromatography (Silica Gel 60).

-

Eluent: Gradient Hexane -> 5% Ethyl Acetate in Hexane.

-

Yield Target: ~85-90% as a colorless to pale yellow oil.

-

Figure 1: Steglich Esterification Workflow for FEMA 4280 Synthesis.[1]

Analytical Characterization

Objective: Validation of the synthesized ester using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrument Parameters:

-

System: Agilent 7890B GC / 5977A MSD (or equivalent).

-

Column: DB-WAX UI (Polar) or HP-5MS (Non-polar), 30m x 0.25mm x 0.25µm.[1] Note: Polar columns are preferred for thiazole separation.[1]

-

Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

-

Inlet: Splitless mode @ 250°C.

Temperature Program:

-

Hold 50°C for 2 min.

-

Ramp 10°C/min to 240°C.

-

Hold 240°C for 10 min.

Identification Criteria:

-

Retention Index (RI):

-

DB-WAX:[1] ~2150 (Estimated; requires standard calibration).

-

HP-5MS: ~1780.

-

-

Mass Spectrum (EI, 70eV):

-

Molecular Ion: m/z 269 [M]+ (weak).

-

Base Peak: m/z 143 (Thiazole-ethyl fragment, characteristic cleavage).[1]

-

Key Fragments: m/z 144, m/z 71, m/z 57 (Octyl chain).

-

Application Protocol: Formulation in Plant-Based Matrices

Challenge: FEMA 4280 is highly lipophilic. Direct addition to aqueous phases (broths) results in phase separation and poor flavor release. Solution: Pre-dissolution in a lipid carrier or encapsulation.

Protocol A: Lipid-Phase Integration (For Meat Analogues)

Use this protocol for burgers, sausages, or nuggets.[1]

-

Carrier Selection: Select a carrier oil compatible with the final product (e.g., Sunflower Oil, Coconut Oil).

-

Stock Preparation (1% Solution):

-

Weigh 99g of Sunflower Oil.

-

Add 1g of FEMA 4280.

-

Stir at 40°C for 10 minutes to ensure homogeneity.

-

-

Dosing:

-

Target Concentration in Final Food: 0.5 ppm to 5.0 ppm.

-

Add the 1% Stock Solution to the fat portion of the plant-based emulsion before the emulsification step.

-

Why: The octanoate ester partitions into the fat. During cooking (grilling), the fat melts, and the heat triggers the hydrolysis and volatilization of the thiazole core, releasing the "roasted" note precisely when needed.

-

Protocol B: High-Shear Nano-Emulsion (For Broths/Sauces)

Use this protocol for soups, gravies, or beverages.[1]

-

Aqueous Phase: Dissolve 10g Modified Starch (Octenyl Succinic Anhydride - OSA starch) in 85mL water. Hydrate for 1 hour.

-

Oil Phase: Dissolve 1g FEMA 4280 in 4g Medium Chain Triglycerides (MCT).

-

Pre-Emulsification: Add Oil Phase to Aqueous Phase while stirring (High-shear mixer, 5000 rpm, 2 min).

-

Homogenization: Pass through a high-pressure homogenizer (500 bar, 2 cycles).

-

Result: A stable, cloudy white emulsion (Particle size <1µm) that disperses evenly in water-based soups.

Figure 2: Thermal Release Mechanism of FEMA 4280 in High-Fat Matrices.[1]

Safety & Regulatory Assessment

Regulatory Status:

-

JECFA: Evaluation No. 1756 (2007).[2]

-

EU Status: Authorized flavoring substance (FL No. 15.130 or similar class pending specific EU list updates; check EFSA FGE.76).